2-溴-N-((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)-5-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

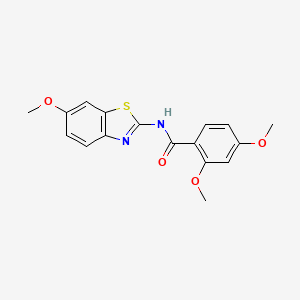

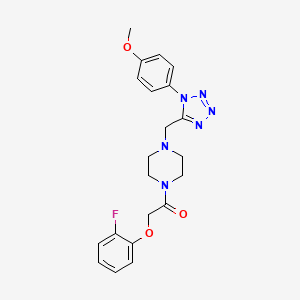

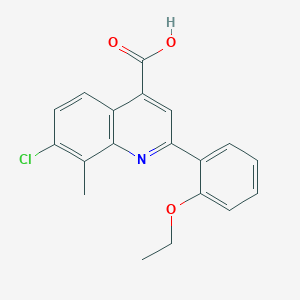

The compound 2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide is a chemical entity that appears to be a derivative of benzofuran, a heterocyclic compound with potential biological activity. The structure suggests the presence of a bromo substituent, a methoxy group, and an amide linkage, which could contribute to its chemical reactivity and potential as a pharmacophore.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been described in the literature. For instance, the synthesis of 2-(azidomethyl)-5-bromobenzofuran was achieved starting from 5-bromobenzofuran-2-carboxylic acid, which involved a reduction step with NaBH4 followed by iodination of the resulting alcohol . Although the exact synthesis of 2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide is not detailed, similar synthetic strategies involving halogenation, nucleophilic substitution, and amide bond formation could be inferred.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The substitution at various positions on the benzofuran ring, such as bromination and methoxylation, can significantly alter the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, nucleophilic substitution reactions have been observed with bromobenzo thiadiazole derivatives, where the bromine atom is replaced by other nucleophiles . Similarly, the bromo group in the compound of interest could undergo nucleophilic substitution. Additionally, the hydroxy and methoxy groups could participate in reactions such as etherification, esterification, or serve as directing groups in aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives like 2-bromo-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methoxybenzamide would be influenced by their functional groups. The presence of a bromo group could increase the molecular weight and contribute to the lipophilicity of the compound. The methoxy group could confer additional stability to the benzene ring through resonance. The amide linkage is known for its hydrogen bonding capability, which could affect the solubility and boiling point of the compound. The hydroxy group could make the compound more hydrophilic and could be involved in intermolecular hydrogen bonding, influencing its melting point and solubility in water .

科学研究应用

药理和毒理学见解

"2-溴-N-((4-羟基-4,5,6,7-四氢苯并呋喃-4-基)甲基)-5-甲氧基苯甲酰胺"是科学研究中备受关注的化合物,特别是因为其在药理学和毒理学中的潜在应用。本节探讨与溴化化合物相关的更广泛的研究背景,深入了解其在生物系统中的应用和机制。

溴化阻燃剂和健康影响:溴化化合物,例如多溴二苯并-对二恶英 (PBDD) 和二苯并呋喃 (PBDF),已被广泛研究,因为它们作为微量污染物存在于溴化阻燃剂中,并在这些化学物质燃烧过程中产生。这些化合物在结构上与更广为人知的多种氯化二苯并-对二恶英 (PCDD) 和二苯并呋喃 (PCDF) 相似,并且具有相似的毒理学特征,包括诱导动物模型中的肝酶并导致消耗和胸腺萎缩。溴化化合物显示出对人类的皮肤、肝脏和胃肠道毒性的潜力,强调了了解其生物相互作用和作用的必要性 (Mennear & Lee, 1994).

合成方法和分子相互作用:对溴化化合物(例如 4-溴苯甲酰胺衍生物)的合成和结构分析的研究,提供了对共晶中合成子的模块化和卤素...卤素相互作用重要性的宝贵见解。这些研究有助于理解分子相互作用,这些相互作用支持溴化化合物的药理和毒理作用,提供了减轻其不利影响或利用其特性进行有益应用的途径 (Tothadi 等人,2013).

环境和人类健康风险:溴化阻燃剂的应用日益广泛,引发了人们对其环境持久性和接触溴化二恶英和呋喃的潜在健康风险的担忧。研究强调了这些化合物在室内环境中的普遍存在以及它们与新出现的持久性有机污染物 (POP) 的关联,强调了持续研究其毒性作用和作用机制的必要性,以评估和减轻对人类健康的潜在风险 (Zuiderveen 等人,2020).

属性

IUPAC Name |

2-bromo-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4/c1-22-11-4-5-14(18)12(9-11)16(20)19-10-17(21)7-2-3-15-13(17)6-8-23-15/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUATBQRTYJVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC3=C2C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)

![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)

![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)